molecular formula C11H14ClNO B8669905 (R)-3-(4-chloro-benzyloxy)-pyrrolidine

(R)-3-(4-chloro-benzyloxy)-pyrrolidine

Cat. No. B8669905
M. Wt: 211.69 g/mol
InChI Key: DKVSNPJCLMRHSM-LLVKDONJSA-N
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Patent
US06943188B2

Procedure details

A solution of 3-(4-Chloro-benzyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (0.28 g, 0.9 mmol) in aqueous 90% formic acid (7.5 mL) was stirred at (0° C.) for 30 min. then at room temperature overnight. The solvents were removed under reduced pressure and the residue was treated with saturated aqueous potassium carbonate and extracted twice with n-butanol. The combined organic extracts was concentrated and the residue was purified by flash chromatography (SiO2, dichloromethane-methanol-ammonium hydroxide, 8:8:1 then 50:10:1) to afford the subtitle compound 3-(4-Chloro-benzyloxy)-pyrrolidine (0.13 g, 70%).
Name
3-(4-Chloro-benzyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][CH:10]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:9]1)=O)(C)(C)C>C(O)=O>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][O:13][CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
3-(4-Chloro-benzyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
0.28 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)OCC1=CC=C(C=C1)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with saturated aqueous potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with n-butanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (SiO2, dichloromethane-methanol-ammonium hydroxide, 8:8:1

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(COC2CNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06943188B2

Procedure details

A solution of 3-(4-Chloro-benzyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (0.28 g, 0.9 mmol) in aqueous 90% formic acid (7.5 mL) was stirred at (0° C.) for 30 min. then at room temperature overnight. The solvents were removed under reduced pressure and the residue was treated with saturated aqueous potassium carbonate and extracted twice with n-butanol. The combined organic extracts was concentrated and the residue was purified by flash chromatography (SiO2, dichloromethane-methanol-ammonium hydroxide, 8:8:1 then 50:10:1) to afford the subtitle compound 3-(4-Chloro-benzyloxy)-pyrrolidine (0.13 g, 70%).
Name
3-(4-Chloro-benzyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][CH:10]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:9]1)=O)(C)(C)C>C(O)=O>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][O:13][CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
3-(4-Chloro-benzyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
0.28 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)OCC1=CC=C(C=C1)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with saturated aqueous potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with n-butanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (SiO2, dichloromethane-methanol-ammonium hydroxide, 8:8:1

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(COC2CNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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